molecular formula C9H8N2O B089473 4-(1,3-Oxazol-5-yl)aniline CAS No. 1008-95-3

4-(1,3-Oxazol-5-yl)aniline

Cat. No. B089473
CAS RN: 1008-95-3
M. Wt: 160.17 g/mol
InChI Key: SLJBMRSOKUTXDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,3-Oxazol-5-yl)aniline and related compounds involves complex chemical reactions. For instance, Venkatagiri et al. (2018) synthesized a series of triazolyl derived 1,3,4-oxadiazoles, which are structurally related to 4-(1,3-Oxazol-5-yl)aniline, using a copper-catalyzed alkyne–azide cycloaddition reaction (Venkatagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-(1,3-Oxazol-5-yl)aniline and its derivatives can be characterized using various spectroscopic techniques. Wu et al. (2021) used FT-IR, NMR, and X-ray diffraction to characterize the molecular structure of related compounds (Wu et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of 4-(1,3-Oxazol-5-yl)aniline derivatives are diverse. Ramadan (2018) investigated the synthesis of new derivatives of 1,3-oxazepine, a compound structurally similar to 4-(1,3-Oxazol-5-yl)aniline, via cycloaddition reactions (Ramadan, 2018).

Physical Properties Analysis

The physical properties of these compounds can be analyzed through various methods. Shahhosseini et al. (2016) synthesized and characterized a novel polymer based on a derivative of 4-(1,3-Oxazol-5-yl)aniline, providing insights into its physical properties (Shahhosseini et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(1,3-Oxazol-5-yl)aniline can be intricate. For example, Misra and Ila (2010) demonstrated the versatility of a related compound, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, as a template for synthesizing various substituted oxazoles, showing the diverse chemical properties of these compounds (Misra & Ila, 2010).

Scientific Research Applications

  • Antitubercular Activity : Compounds related to 4-(1,3-Oxazol-5-yl)aniline have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).

  • Electrochemical Synthesis for Solar Cells : A novel monomer related to 4-(1,3-Oxazol-5-yl)aniline was synthesized for electrochemical applications, showing potential use in dye-sensitized solar cells due to its high conducting and porous properties (Shahhosseini et al., 2016).

  • Chemical Synthesis and Characterization : Various compounds related to 4-(1,3-Oxazol-5-yl)aniline have been synthesized and characterized, indicating the versatility of this compound in chemical synthesis (Jirjees, 2022).

  • Electropolymer Functionalization : 4-Azidoaniline, a compound similar to 4-(1,3-Oxazol-5-yl)aniline, has been used for electropolymerization and functionalization of conductive surfaces (Coates et al., 2012).

  • Potential Microtubule-Binding Agents : Analogues of 4-(1,3-Oxazol-5-yl)aniline have been studied for their role as potential microtubule-binding agents, indicating a possible application in cancer therapy (Odlo et al., 2010).

  • Antimycobacterial Activity : Novel derivatives of 4-(1,3-Oxazol-5-yl)aniline exhibited significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

  • Synthesis of Electroluminescent Materials : Compounds incorporating 4-(1,3-Oxazol-5-yl)aniline derivatives have been synthesized and characterized for their electroluminescent properties, indicating potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

  • Antidiabetic, Anti-inflammatory, and Anticancer Activities : Derivatives of 4-(1,3-Oxazol-5-yl)aniline have been explored for their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

  • Synthesis of Emitting Amorphous Molecular Materials : A class of emitting amorphous molecular materials utilizing derivatives of 4-(1,3-Oxazol-5-yl)aniline has been synthesized, showing potential for use in organic electroluminescent devices (Doi et al., 2003).

  • Coordination Chemistry of Oxazoline Ligands : The oxazoline ligands, related to 4-(1,3-Oxazol-5-yl)aniline, have been studied for their coordination chemistry, highlighting their utility in asymmetric organic syntheses (Gómez et al., 1999).

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJBMRSOKUTXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333712
Record name 4-(1,3-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazol-5-yl)aniline

CAS RN

1008-95-3
Record name 4-(Oxazol-5-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Oxazol-5-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-oxazol-5-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 5-(4-nitro-phenyl)-oxazole (2.0 g, 10.5 mmol), iron powder (2.4 g, 42.8 mmol) in acetic acid (5 ml) and methanol (30 ml) was stirred at 60° C. for 1 hour. After filtration through a pad of celite under suction, the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (3:4 followed by 3:2) to give 4-oxazol-5-yl-phenyl-amine (1.4 g, 83% yield). 1H NMR (acetone-d6) δ 5.0 (br s, 2H, NH), 6.76 (d, 2H, J=8.7 Hz, Ar), 7.12 (s, 1H, Ar), 7.45 (d, 2H, J=8.6 Hz, Ar), 8.04 (s, 1H, Ar).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-(4-nitro-phenyl)-oxazole (500 mg, 2.6 mmol) in ethanol (10 ml) was added tin (620 mg, 5.2 mmol), followed by dropwise addition of concentrated hydrochloric acid (1 ml) and then the reaction was stirred at room temperature for 2 hr. The reaction mixture was filtered and the filtrate evaporated to dryness. The resultant residue was diluted with water (10 ml), basified with saturated bicarbonate solution, then extracted with ethyl acetate. The organic layer was separated, washed with water, dried and concentrated to dryness to yield 4-oxazol-5-yl-phenylamine (380 mg, 90%) as solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Jeong, N Lee, Y Shin, D Shin - Journal of the Taiwan Institute of Chemical …, 2022 - Elsevier
The selection and design of suitable synthetic paths are important issues that affect the economics and productivity of chemical processes including reactions and the discovery of new …
Number of citations: 6 www.sciencedirect.com
K Giles, DB Berry, C Condello, RC Hawley… - … of Pharmacology and …, 2015 - ASPET
Because no drug exists that halts or even slows any neurodegenerative disease, developing effective therapeutics for any prion disorder is urgent. We recently reported two compounds …
Number of citations: 50 jpet.aspetjournals.org

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